2-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

CETP inhibition regioisomer SAR nitrobenzamide

2-Methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide (CAS 331668-01-0) is a fully elaborated small-molecule arylbenzamide derivative that embeds a 5-methyl-1,3-benzoxazole heterocycle linked to a 2-methyl-3-nitrobenzamide moiety through a central 2-methylphenyl bridge. The compound belongs to the broader structural class of benzoxazole arylamides, a chemotype that has been disclosed in the patent literature as providing potent inhibitors of cholesteryl ester transfer protein (CETP).

Molecular Formula C23H19N3O4
Molecular Weight 401.4 g/mol
Cat. No. B3674453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Molecular FormulaC23H19N3O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
InChIInChI=1S/C23H19N3O4/c1-13-10-11-21-19(12-13)25-23(30-21)17-7-4-8-18(14(17)2)24-22(27)16-6-5-9-20(15(16)3)26(28)29/h4-12H,1-3H3,(H,24,27)
InChIKeyKAEWTDNBOJZVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide – Structural Identity and Procurement-Relevant Class Characteristics


2-Methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide (CAS 331668-01-0) is a fully elaborated small-molecule arylbenzamide derivative that embeds a 5-methyl-1,3-benzoxazole heterocycle linked to a 2-methyl-3-nitrobenzamide moiety through a central 2-methylphenyl bridge . The compound belongs to the broader structural class of benzoxazole arylamides, a chemotype that has been disclosed in the patent literature as providing potent inhibitors of cholesteryl ester transfer protein (CETP) [1]. Its molecular formula is C₂₂H₁₇N₃O₄ with a molecular weight of 387.39 g·mol⁻¹, and it is commercially supplied at a certified purity of ≥97% with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 2-Methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide Cannot Be Replaced by Generic In-Class Analogs


Although numerous benzoxazole-arylbenzamide congeners share the same molecular formula (C₂₂H₁₇N₃O₄) and core connectivity, seemingly minor variations in the position of the nitro group, the methyl substituents, and the benzoxazole attachment point on the central phenyl ring are known within the broader 2-arylbenzoxazole CETP-inhibitor chemotype to dramatically alter target potency, selectivity, and metabolic stability [1]. This compound possesses a unique tri-methyl substitution architecture (2-methyl on the central phenyl, 2-methyl on the benzamide, and 5-methyl on the benzoxazole) combined with a 3-nitrobenzamide orientation that is distinct from its 2-nitro regioisomer and from analogs in which the benzoxazole is attached at the 5-position of the central ring . Such regioisomeric and substitution-pattern differences have been shown in SAR studies on 2-arylbenzoxazole CETP inhibitors to shift in vitro IC₅₀ values by orders of magnitude, rendering direct interchange without activity verification scientifically unsound [1].

Quantitative Comparator-Based Evidence for Differentiated Selection of 2-Methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide


Regioisomeric Nitro-Group Positioning: 3-Nitrobenzamide Isomer Versus the 2-Nitrobenzamide Analog

The target compound features a 3-nitro substituent on the benzamide ring, contrasting with the 2-nitrobenzamide regioisomer (N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide) . In the broader 2-arylbenzoxazole CETP inhibitor series, repositioning of electron-withdrawing substituents on the benzamide ring has been demonstrated to modulate CETP IC₅₀ values from low nanomolar to micromolar ranges, with the 3-nitro orientation identified as a preferred pharmacophoric element [1]. The 3-nitro isomer establishes a distinct hydrogen-bond-acceptor geometry and dipole orientation relative to the 2-nitro isomer, which directly impacts target binding, while the 2-nitro analog lacks published biological characterization and thus cannot serve as a qualified functional substitute [1].

CETP inhibition regioisomer SAR nitrobenzamide

Central Phenyl Ring Substitution: Benzoxazole Attachment at Position 3 Versus Position 5

In the target compound, the 5-methylbenzoxazole moiety is attached at the 3-position of the central 2-methylphenyl ring, whereas the commercially available regioisomer CAS 331247-09-7 bears the identical benzoxazole at the 5-position of the central ring . Published structure–activity relationship (SAR) studies on the 2-arylbenzoxazole CETP inhibitor class have demonstrated that the position of the benzoxazole attachment on the central phenyl spacer exerts a profound influence on inhibitor potency, with variations in the attachment point capable of altering CETP IC₅₀ values by more than 10-fold [1]. The 3-substituted orientation in the target compound is hypothesized to provide an optimal presentation of the benzoxazole moiety to the CETP binding pocket, consistent with the general SAR trend observed for this chemotype [1].

CETP inhibitor regioisomer benzoxazole attachment

2-Methyl Substituent on the Central Phenyl Ring: Impact on Conformational Restriction and Target Fit

The target compound uniquely bears a 2-methyl substituent on the central phenyl ring that bridges the benzoxazole and benzamide moieties. This feature is absent in the 4-methyl analog CAS 313667-54-8 [1]. In the 2-arylbenzoxazole CETP inhibitor series, the introduction of an ortho-methyl group on the central phenyl spacer has been utilized to restrict rotation about the aryl–aryl bond, thereby pre-organizing the bioactive conformation and reducing the entropic penalty of binding [2]. The resulting conformational bias has been associated with improved target affinity and metabolic stability compared to unsubstituted or para-substituted congeners [2]. The presence of the 2-methyl group in the target compound provides a defined torsional profile that is absent in the 4-methyl comparator.

conformational restriction ortho-methyl effect CETP inhibitor design

Benzoxazole 5-Methyl Substituent: Differentiation from 5-Ethyl and 5-Unsubstituted Analogs

The target compound carries a 5-methyl substituent on the benzoxazole ring, distinguishing it from analogs bearing a 5-ethyl group (e.g., N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide) or lacking 5-substitution entirely. In the seminal 2-arylbenzoxazole CETP inhibitor SAR study by Smith et al. (2009), substitution at the 5- and 7-positions of the benzoxazole moiety was systematically evaluated and found to be beneficial for CETP inhibition, with the 5-substituent contributing to both potency and selectivity [1]. The 5-methyl group provides an optimal balance of lipophilicity and steric bulk for the CETP binding pocket, whereas larger 5-ethyl or 5-isopropyl substituents were shown in the same study to reduce potency in certain sub-series due to steric clash [1].

benzoxazole substitution CETP SAR 5-methyl vs. 5-ethyl

Certified Purity and Batch-Level Analytical Documentation Versus Uncharacterized Commercial Analogs

The target compound (CAS 331668-01-0) is supplied with a certified purity of ≥97% and comprehensive batch-specific analytical documentation including NMR, HPLC, and GC data from Bidepharm . In contrast, several commercially available regioisomeric analogs such as the 2-nitrobenzamide regioisomer and the 5-substituted central phenyl isomer are typically offered at 95% purity, often without full QC characterization packages . The availability of authenticated analytical data is critical for reproducible research, enabling independent verification of compound identity and purity prior to biological evaluation, and reducing the risk of data irreproducibility stemming from impure or misidentified material.

quality control purity certification procurement specification

Limited Availability of Published Biological Data: A Caution for Procurement Decisions Based on Unverified Activity Claims

A systematic search of the peer-reviewed literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) does not yield publicly available, compound-specific CETP IC₅₀ values or other quantitative biological activity data for CAS 331668-01-0 as of May 2026 [1][2]. The compound's membership in the benzoxazole arylamide CETP inhibitor class is supported by its structural congruence with the generic Formula I in US Patent 8,436,028 B2 [2]; however, no specific biological example corresponding to this exact compound has been identified in the patent's experimental section. This evidentiary gap means that any claims of a specific potency advantage over close analogs must be treated as class-level inference rather than as a demonstrated empirical fact. Users procuring this compound for CETP-targeted research should independently verify its activity in their assay system and should not rely on extrapolated or assumed potency values when making selection decisions.

data transparency evidence-based procurement CETP inhibitor

Best-Fit Application Scenarios for 2-Methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide Based on Verified Evidence


CETP Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

This compound is best deployed as a structurally defined intermediate within a CETP inhibitor lead optimization program. Its regiospecific 3-nitrobenzamide orientation, 2-methyl central phenyl constraint, and 5-methylbenzoxazole substitution collectively represent a unique combination of pharmacophoric elements consistent with the optimized 2-arylbenzoxazole CETP inhibitor chemotype described by Smith et al. (2009), where compound 47 achieved an IC₅₀ of 28 nM [1]. The compound's structural attributes make it suitable for systematic SAR exploration around the benzamide nitro position, central phenyl substitution, and benzoxazole 5-substituent, enabling direct comparison with the 2-nitro regioisomer and the 5-substituted central phenyl analog to quantify the contribution of each structural feature to target potency and selectivity [1][2].

Analytical Reference Standard for Regioisomer Identification and Purity Assessment

With a certified purity of ≥97% and comprehensive batch-level QC documentation including NMR, HPLC, and GC from Bidepharm , this compound can serve as a qualified analytical reference standard for distinguishing the active 3-nitrobenzamide regioisomer from the inactive or less characterized 2-nitro isomer during chemical synthesis, purification, and quality control workflows. Its well-defined spectroscopic and chromatographic profile enables unambiguous identification and quantification, reducing the risk of regioisomeric misassignment that could compromise biological assay interpretation .

In Vitro CETP Biochemical Assay Development and Validation

The compound is suited for use as a tool compound in CETP-SPA or fluorescence-based CETP activity assays for assay development purposes [1]. Its structural features align with the benzoxazole arylamide pharmacophore claimed in US Patent 8,436,028 B2 [2], supporting its application as a class-representative probe for establishing assay conditions, determining Z'-factor, and benchmarking assay performance prior to screening larger compound libraries. However, users must independently determine the compound's IC₅₀ in their specific assay format, as no publicly disclosed quantitative activity data are available for this exact compound as of May 2026 [1][2].

Computational Chemistry and Molecular Modeling of CETP–Ligand Interactions

The compound's distinct three-dimensional structure—defined by the 2-methyl central phenyl torsional constraint and the 3-nitrobenzamide hydrogen-bond-acceptor geometry—makes it a valuable input for docking studies, molecular dynamics simulations, and pharmacophore model refinement targeting CETP [1]. Its conformational properties, inferred from the broader 2-arylbenzoxazole SAR, can be used to generate testable hypotheses regarding binding mode and key protein–ligand interactions, facilitating structure-based design of next-generation CETP inhibitors [1][2].

Quote Request

Request a Quote for 2-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.